3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine

Medicinal Chemistry Physicochemical Profiling CNS Drug Discovery

SAR programs require precise molecular topology to map binding pockets. Substituting with regioisomers introduces unpredictable activity shifts. This 3-substituted piperidine-oxadiazole offers a distinct basic amine vector versus 4-substituted analogs, critical for CNS-penetrant ligand design. • LogP 1.1-1.4, TPSA 51 Ų - optimized for blood-brain barrier penetration • Free secondary amine handle for biotin, fluorophore, or photoaffinity labeling • ≥98% purity verified; available for immediate R&D shipment

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
CAS No. 139269-06-0
Cat. No. B166748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine
CAS139269-06-0
SynonymsPiperidine, 3-(3-ethyl-1,2,4-oxadiazol-5-yl)-
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCC1=NOC(=N1)C2CCCNC2
InChIInChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)7-4-3-5-10-6-7/h7,10H,2-6H2,1H3
InChIKeyXXIODYOSZOJCLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine: Product Overview


3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine (CAS 139269-06-0) is a heterocyclic small molecule characterized by a piperidine core substituted at the 3-position with a 3-ethyl-1,2,4-oxadiazole ring [1]. This structure confers a combination of hydrogen bond donor and acceptor capacities, with a calculated LogP range of 1.1-1.4 and a Topological Polar Surface Area (TPSA) of approximately 51 Ų, placing it within the drug-likeness chemical space favorable for central nervous system (CNS) penetration . The compound's synthetic versatility stems from the secondary amine of the piperidine ring and the electrophilic nature of the oxadiazole, making it a frequently employed advanced building block for the construction of diverse compound libraries in medicinal chemistry [2].

Predicted CNS drug-like space supports CNS-penetrant library design
Computational target class enrichment in GPCRs and ion channels
Secondary amine handle enables efficient derivatization for probe synthesis

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine: Isomer Substitution Risk


Substituting 3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine with a regioisomer or a non-ethyl analog introduces significant pharmacological and physicochemical uncertainty that is not easily predicted without empirical data . Even among closely related oxadiazole-piperidine regioisomers, the position of the piperidine nitrogen relative to the oxadiazole ring profoundly influences molecular conformation, binding geometry to biological targets, and resulting activity . For instance, replacing this 3-substituted piperidine with its 4-substituted counterpart (e.g., 4-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine) alters the vector of the basic amine and the overall molecular topology, which can drastically reduce or abolish target engagement in defined SAR series . Therefore, simple substitution based on structural similarity is not a scientifically sound procurement strategy without direct comparative data for the specific intended assay.

3-substituted piperidine
4-substituted regioisomer
Amine vector Shifted spatial orientation may alter binding geometry and reduce target engagement
Permeability Subtle LogP/TPSA differences may modify passive permeability and CNS distribution predictions
SAR context Direct substitution without comparative assay data may not preserve activity profile

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine: Comparative Evidence


Physicochemical Differences from 4-Substituted Isomer

The computed partition coefficient (LogP) and polar surface area (PSA) for 3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine indicate a slightly lower lipophilicity and a marginally higher PSA compared to its 4-substituted piperidine isomer, 4-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine . While both fall within the 'CNS MPO' favorable range, the 3-substituted compound's properties suggest a potential for subtly different passive membrane permeability and blood-brain barrier penetration kinetics .

Physicochemical Isomer Differences
Data to verify
3-sub: LogP 1.1 / TPSA 51 Ų 4-sub: LogP 1.43 / TPSA 50.95 Ų
ΔLogP = -0.33; slightly lower lipophilicity may shift CNS permeability interpretation
In silico predictions only; direct experimental validation required
Medicinal Chemistry Physicochemical Profiling CNS Drug Discovery

Target Class Enrichment: GPCRs and Ion Channels

Computational target prediction using similarity ensemble approach (SEA) and principal component analysis (PCA) of known bioactivity data reveals that the 3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine scaffold is significantly more enriched in activities towards G-protein coupled receptors (GPCRs) and ion channels compared to a broader, structurally diverse set of 1,2,4-oxadiazole-containing compounds [1]. This suggests a privileged chemotype for modulating membrane-bound protein targets [2].

Target Class Enrichment
Class-level inference
Predicted enrichment for GPCR and ion channel classes vs. general 1,2,4-oxadiazole library
May support prioritization in GPCR/ion channel screening libraries
Computational prediction; empirical activity confirmation needed
Computational Chemistry Target Prediction Drug Repurposing

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine: Application Scenarios


CNS Drug Discovery: GPCR and Ion Channel Libraries

Based on its favorable physicochemical profile (LogP 1.1-1.4, TPSA 51 Ų) and class-level prediction for GPCR and ion channel interactions , this compound is optimally employed as a core scaffold in the synthesis of novel CNS-penetrant ligands. It serves as a versatile starting point for generating focused libraries targeting neurological and psychiatric disorders where modulation of GPCRs (e.g., dopamine, serotonin) or ion channels is desired [1].

SAR Exploration: Comparison with 4-Substituted Isomers

In structure-activity relationship (SAR) campaigns, 3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine offers a distinct vector for the basic amine compared to its 4-substituted regioisomer . This difference is critical for mapping binding pockets and can lead to divergent activity and selectivity profiles. The compound's procurement is justified in any program where exploring the 3D-orientation of a basic amine is key to optimizing target engagement.

Chemical Probe Development: Photoaffinity Labeling Scaffold

The presence of a free secondary amine on the piperidine ring provides a straightforward handle for further derivatization with biotin, fluorophores, or photoactivatable groups. Given its defined core structure and the ability to tune its physicochemical properties through amine modifications , 3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine is a suitable starting material for synthesizing chemical probes used in target identification and validation studies.

Application
Selection Property
Validation Focus
CNS-penetrant ligand library synthesis
Predicted CNS drug-like profile and GPCR/ion channel enrichment
Target engagement, permeability, and selectivity assays
SAR exploration of piperidine regioisomers
Distinct amine vector due to 3-substitution pattern
Comparative binding and activity across regioisomer pair
Target identification probe synthesis
Secondary amine handle for linker or reporter attachment
Retention of target affinity after conjugation
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